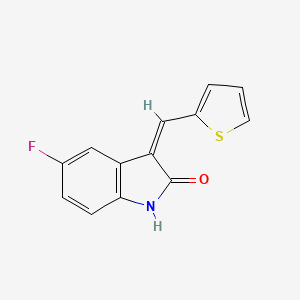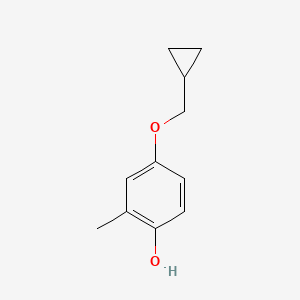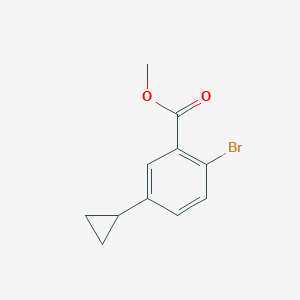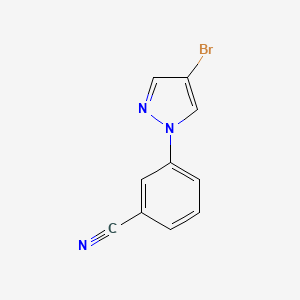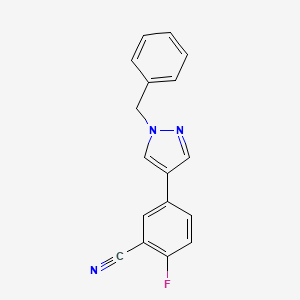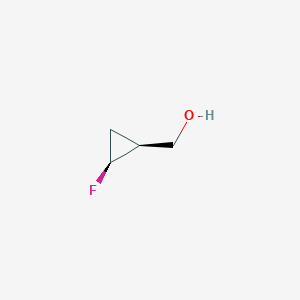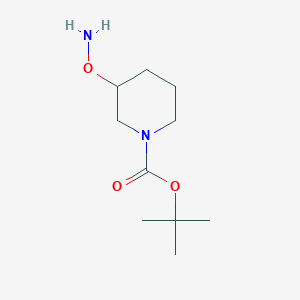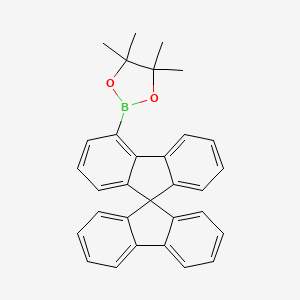
2-(9,9'-螺二芴)-4,4,5,5-四甲基-1,3,2-二氧杂环硼烷
描述
This compound is a derivative of spirobifluorene . It is used in organic electronics due to its robust structure and two perpendicularly arranged π systems . It is a useful blue light emitting material used in organic light emitting diodes (OLEDs) and possesses high photoluminescence efficiency and good chemical stability .
Synthesis Analysis
The synthesis of this compound involves the use of 9,9’-spirobifluorene . It can be used in the synthesis of spirobifluorene based conjugated microporous polymers which can potentially be used as a gas absorbent . It may also be used as a hole transporting material in the fabrication of perovskite solar cells .Molecular Structure Analysis
The molecular formula of this compound is C31H27BO2 . It has a spirobifluorene structure with carbon atoms of the methylene bridge connected to two fluorene molecules .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 442.37 .科学研究应用
有机发光二极管 (OLED)
该化合物用作 OLED 中的电子传输层。 它促进了电子从阴极到发光层的有效注入和传输,这对 OLED 的性能至关重要 .
热活化延迟荧光 (TADF)
在用于蓝色 OLED 的 TADF 发射器中,已开发出类似的化合物以改善热、光物理和电化学特性,从而提高器件性能 .
蓝光发射
具有这种结构的化合物通常表现出良好的蓝光发射和优异的热稳定性,使其适用于需要稳定蓝光源的应用 .
共聚物合成
它用于合成基于苯并噻二唑和富电子芳烃单元的新型共聚物,这些共聚物具有显著的光学和电化学性质 .
药物中间体
该化合物是合成具有生物活性的化合物(如克唑替尼)的重要中间体,克唑替尼在靶向癌症治疗中具有应用 .
硼化反应
它可用于烷基苯的苄基 C-H 键的硼化,形成频哪醇苄基硼酸酯,该反应由钯催化 .
硼氢化反应
该化合物还用于烷基或芳基炔烃和烯烃的硼氢化,该过程涉及过渡金属催化剂 .
化学稳定性分析
作用机制
Target of Action
The compound, also known as 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9’-spirobi[fluorene], is primarily used in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . Its primary targets are the electron transport layers of these devices .
Mode of Action
This compound acts as an electron transport or electron-blocking material . In OLEDs, it facilitates the efficient injection and transport of negative charges (electrons) from the cathode to the emissive layer . In OFETs, it can act as an electron-transport layer, enabling the smooth flow of electrons in the device .
Biochemical Pathways
Its role in electron transport is crucial for the functioning of oleds and ofets .
Pharmacokinetics
While pharmacokinetics typically refers to the absorption, distribution, metabolism, and excretion (ADME) of substances in a biological system, in the context of this compound, we can discuss its solubility and stability. The compound is soluble in toluene , which is important for its application in electronic devices.
Result of Action
The result of the compound’s action is the efficient operation of OLEDs and OFETs. By facilitating electron transport, it contributes to the overall performance of these devices .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and exposure to air. It is typically stored under inert gas and at room temperature . These conditions help maintain the compound’s stability and performance in electronic devices .
安全和危害
未来方向
The compound has potential applications in the field of organic electronics due to its robust structure and two perpendicularly arranged π systems . It can be used as an electron-transport layer in organic light-emitting diodes (OLEDs), facilitating the efficient injection and transport of negative charges (electrons) from the cathode to the emissive layer . It can also be utilized in devices such as organic photovoltaic (OPV) devices and organic field-effect transistors (OFETs) .
生化分析
Biochemical Properties
2-(9,9’-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in biochemical reactions, particularly in organic photovoltaic (OPV) devices and organic field-effect transistors (OFETs). It serves as an electron transport or electron-blocking material, assisting in efficient charge extraction and collection . The compound interacts with various enzymes, proteins, and other biomolecules, facilitating the smooth flow of electrons in devices .
Cellular Effects
The effects of 2-(9,9’-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in facilitating electron transport in organic light-emitting diodes (OLEDs) highlights its significance in cellular processes .
Molecular Mechanism
At the molecular level, 2-(9,9’-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects through binding interactions with biomolecules. It acts as an electron-transport layer, enabling the efficient injection and transport of negative charges (electrons) from the cathode to the emissive layer in OLEDs . This mechanism involves enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(9,9’-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its properties over extended periods, ensuring consistent performance in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(9,9’-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vary with different dosages in animal models. At optimal doses, the compound exhibits beneficial effects, while high doses may lead to toxic or adverse effects. Understanding the threshold effects is crucial for determining safe and effective dosages .
Metabolic Pathways
2-(9,9’-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in electron transport highlights its significance in metabolic processes .
Transport and Distribution
The transport and distribution of 2-(9,9’-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane within cells and tissues are facilitated by specific transporters and binding proteins. These interactions affect its localization and accumulation, ensuring efficient performance in biochemical applications .
Subcellular Localization
2-(9,9’-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, enhancing its effectiveness in biochemical reactions .
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-(9,9'-spirobi[fluorene]-4'-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27BO2/c1-29(2)30(3,4)34-32(33-29)27-19-11-18-26-28(27)22-14-7-10-17-25(22)31(26)23-15-8-5-12-20(23)21-13-6-9-16-24(21)31/h5-19H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTMWZAAIQOCLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C4=CC=CC=C4C5(C3=CC=C2)C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201146623 | |
| Record name | 4,4,5,5-Tetramethyl-2-(9,9′-spirobi[9H-fluoren]-4-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201146623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1161009-89-7 | |
| Record name | 4,4,5,5-Tetramethyl-2-(9,9′-spirobi[9H-fluoren]-4-yl)-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1161009-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,5,5-Tetramethyl-2-(9,9′-spirobi[9H-fluoren]-4-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201146623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



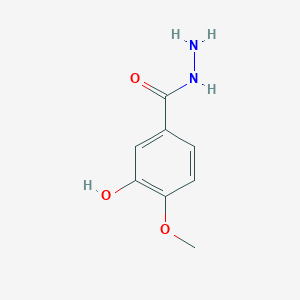
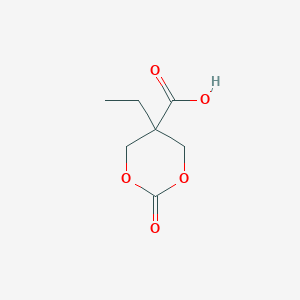
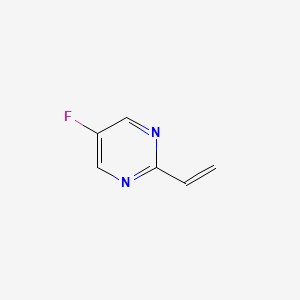
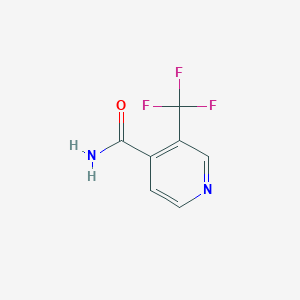
![8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B1404210.png)
